molecular formula C13H15N5O B8537753 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one

5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8537753
M. Wt: 257.29 g/mol
InChI Key: LJIFSONVUJKASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C13H15N5O and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C13H15N5O/c1-7-12(18(2)17-16-7)8-5-10-9(11(14)6-8)3-4-15-13(10)19/h5-6H,3-4,14H2,1-2H3,(H,15,19)

InChI Key

LJIFSONVUJKASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(CCNC3=O)C(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-nitroisoquinolin-1(2H)-one (293c, 1.0 g, 3.5 mmol) and Raney Nickel (6 g) in isopropanol (60 mL) in a sealed tube was heated at 110-120° C. for three days. Sixteen 1 g batches (16 g 293c total) were prepared by this method, and then combined for purification. The combined solutions were cooled to room temperature and filtered. The filtrate was concentrated under vacuum to ˜30 mL, causing a precipitate to form. The precipitate was collected by filtration to give 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 4.0 g, 26% yield) as a white solid. The Raney nickel-containing first filter cake was dissolved in methanol/dichloromethane (1:1, 400 mL×4), stirred for 30 minutes, filtered, and the filtrate concentrated under vacuum to give a second batch of 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 8.0 g, 54% yield) as a grey solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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